molecular formula C19H20N2O3S B2642077 methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate CAS No. 2034521-31-6

methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2642077
CAS No.: 2034521-31-6
M. Wt: 356.44
InChI Key: WBJXKFAAIPLWGE-UHFFFAOYSA-N
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Description

Methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an azetidine ring, and a dihydrothienopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate typically involves multiple steps:

    Formation of the Dihydrothienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienopyridine derivative.

    Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, often using azetidine-1-carbonyl chloride as a reagent.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrothienopyridine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biology and Medicine:

    Pharmaceutical Development: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dihydrothienopyridine moiety may play a crucial role in binding to these targets, influencing various biological pathways.

Comparison with Similar Compounds

    Clopidogrel: A well-known antiplatelet drug that shares the dihydrothienopyridine core.

    Prasugrel: Another antiplatelet agent with a similar structure.

Uniqueness: Methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate is unique due to the presence of the azetidine ring, which is not commonly found in related compounds. This structural feature may confer distinct biological activities and pharmacokinetic properties.

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Properties

IUPAC Name

methyl 4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-24-19(23)14-4-2-13(3-5-14)18(22)21-11-16(12-21)20-8-6-17-15(10-20)7-9-25-17/h2-5,7,9,16H,6,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXKFAAIPLWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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